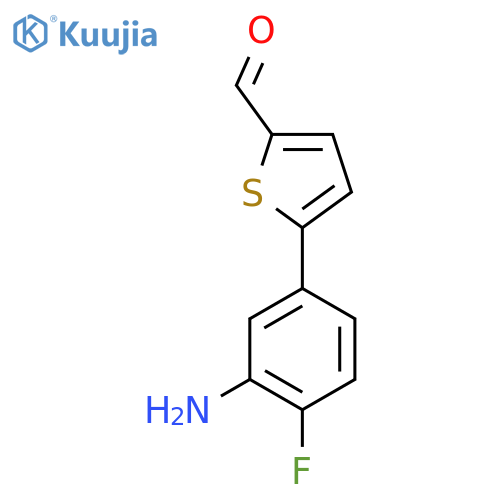Cas no 2138065-52-6 (5-(3-amino-4-fluorophenyl)thiophene-2-carbaldehyde)

2138065-52-6 structure
商品名:5-(3-amino-4-fluorophenyl)thiophene-2-carbaldehyde
5-(3-amino-4-fluorophenyl)thiophene-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-(3-amino-4-fluorophenyl)thiophene-2-carbaldehyde
- EN300-1142094
- 2138065-52-6
-
- インチ: 1S/C11H8FNOS/c12-9-3-1-7(5-10(9)13)11-4-2-8(6-14)15-11/h1-6H,13H2
- InChIKey: FMJWTVFBGMYASU-UHFFFAOYSA-N
- ほほえんだ: S1C(C=O)=CC=C1C1C=CC(=C(C=1)N)F
計算された属性
- せいみつぶんしりょう: 221.03106321g/mol
- どういたいしつりょう: 221.03106321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 71.3Ų
5-(3-amino-4-fluorophenyl)thiophene-2-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1142094-2.5g |
5-(3-amino-4-fluorophenyl)thiophene-2-carbaldehyde |
2138065-52-6 | 95% | 2.5g |
$1454.0 | 2023-10-26 | |
| Enamine | EN300-1142094-10.0g |
5-(3-amino-4-fluorophenyl)thiophene-2-carbaldehyde |
2138065-52-6 | 10g |
$3191.0 | 2023-06-09 | ||
| Enamine | EN300-1142094-0.1g |
5-(3-amino-4-fluorophenyl)thiophene-2-carbaldehyde |
2138065-52-6 | 95% | 0.1g |
$653.0 | 2023-10-26 | |
| Enamine | EN300-1142094-5.0g |
5-(3-amino-4-fluorophenyl)thiophene-2-carbaldehyde |
2138065-52-6 | 5g |
$2152.0 | 2023-06-09 | ||
| Enamine | EN300-1142094-1g |
5-(3-amino-4-fluorophenyl)thiophene-2-carbaldehyde |
2138065-52-6 | 95% | 1g |
$743.0 | 2023-10-26 | |
| Enamine | EN300-1142094-1.0g |
5-(3-amino-4-fluorophenyl)thiophene-2-carbaldehyde |
2138065-52-6 | 1g |
$743.0 | 2023-06-09 | ||
| Enamine | EN300-1142094-0.25g |
5-(3-amino-4-fluorophenyl)thiophene-2-carbaldehyde |
2138065-52-6 | 95% | 0.25g |
$683.0 | 2023-10-26 | |
| Enamine | EN300-1142094-10g |
5-(3-amino-4-fluorophenyl)thiophene-2-carbaldehyde |
2138065-52-6 | 95% | 10g |
$3191.0 | 2023-10-26 | |
| Enamine | EN300-1142094-5g |
5-(3-amino-4-fluorophenyl)thiophene-2-carbaldehyde |
2138065-52-6 | 95% | 5g |
$2152.0 | 2023-10-26 | |
| Enamine | EN300-1142094-0.05g |
5-(3-amino-4-fluorophenyl)thiophene-2-carbaldehyde |
2138065-52-6 | 95% | 0.05g |
$624.0 | 2023-10-26 |
5-(3-amino-4-fluorophenyl)thiophene-2-carbaldehyde 関連文献
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
2138065-52-6 (5-(3-amino-4-fluorophenyl)thiophene-2-carbaldehyde) 関連製品
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
